

Wofasteril (Peracetic Acid) vs. Sodium Hypochlorite: A Comparative Guide to Virucidal Efficacy

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Compound of Interest

Compound Name: Wofasteril

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the virucidal performance of **Wofasteril**, a peracetic acid (PAA)-based disinfectant, and sodium hypochlorite. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate disinfectant for their specific applications.

Executive Summary

Both **Wofasteril** (peracetic acid) and sodium hypochlorite are potent virucidal agents effective against a broad spectrum of enveloped and non-enveloped viruses. Peracetic acid generally demonstrates higher efficacy at lower concentrations and in the presence of organic matter compared to sodium hypochlorite. However, sodium hypochlorite remains a widely used and effective disinfectant. The choice between these two disinfectants will depend on the specific virus, the application (surface or suspension disinfection), required contact time, and the presence of organic soil.

Data Presentation: Virucidal Efficacy

The following tables summarize the quantitative data on the virucidal efficacy of peracetic acid (as a proxy for **Wofasteril**) and sodium hypochlorite against various viral pathogens.

Enveloped Viruses

Table 1: Efficacy Against SARS-CoV-2 (Enveloped Virus)[\[1\]](#)[\[2\]](#)[\[3\]](#)

Disinfectant	Concentration (ppm)	Contact Time	Test Type	Soil Load	Log Reduction
Peracetic Acid	50	1 min	Suspension	Absent	> 3
200	1 min	Suspension	Present	> 3	
200	10 min	Carrier (Stainless Steel)	Present	> 3	
200	10 min	Carrier (HDPE)	Present	> 3	
Sodium Hypochlorite	50	1 min	Suspension	Absent	> 3
200	1 min	Suspension	Present	> 5	
1000	10 min	Carrier (Stainless Steel)	Present	> 3	
1000	10 min	Carrier (HDPE)	Present	> 3	

HDPE: High-Density Polyethylene

Non-Enveloped Viruses

Table 2: Efficacy Against Non-Enveloped Viruses

Disinfectant	Virus	Concentration	Contact Time	Test Type	Log Reduction	Reference
Peracetic Acid	Poliovirus	1500 ppm	5 min	Suspension	> 4	(Becker et al., 2017)
Adenovirus	400 ppm	5 min	Suspension	> 5	(Becker et al., 2017)	
Murine Norovirus	400 ppm	5 min	Suspension	> 4.5	(Becker et al., 2017)	
Hepatitis A Virus	80-2500 ppm	Not specified	Carrier/Suspension	Ineffective	[4]	
Sodium Hypochlorite	Poliovirus	0.1% (1000 ppm)	1 min	Not specified	Not specified	[5]
Hepatitis A Virus	>200 ppm	Not specified	Suspension	Effective	[4]	

Mechanisms of Action

Wofasteril (Peracetic Acid)

Peracetic acid disrupts the viral envelope and denatures proteins and nucleic acids through oxidation. Its mechanism involves the release of reactive oxygen species that damage essential viral components.[6]

Sodium Hypochlorite

Sodium hypochlorite's virucidal activity is primarily due to hypochlorous acid (HOCl), which forms when sodium hypochlorite dissolves in water.[5] HOCl is a strong oxidizing agent that leads to the denaturation and aggregation of viral proteins, including capsid and envelope proteins, and damages the viral genome.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, based on standardized virucidal testing protocols.

Quantitative Suspension Test (based on EN 14476)

This test evaluates the efficacy of a disinfectant in suspension.

a. Test Virus Preparation: A stock of the test virus with a known titer (e.g., TCID₅₀/mL) is prepared in a cell culture medium.

b. Test and Control Solutions:

- Test Solution: The disinfectant (**Wofasteril**/peracetic acid or sodium hypochlorite) is diluted to the desired concentration in hard water.
- Virus Control: An equal volume of hard water or a non-virucidal buffer is used in place of the disinfectant.
- Cytotoxicity Control: The disinfectant is diluted to the test concentration in a cell culture medium without the virus to assess its toxicity to the host cells.
- Neutralization Control: A neutralizer is tested to ensure it effectively stops the virucidal action of the disinfectant without harming the host cells.

c. Test Procedure:

- One part of the virus suspension is mixed with one part of an interfering substance (e.g., bovine albumin to simulate "dirty" conditions) and eight parts of the test disinfectant solution.
- The mixture is incubated at a specified temperature (e.g., 20°C) for a defined contact time (e.g., 1, 5, 10 minutes).
- Immediately after the contact time, the reaction is stopped by adding a neutralizer.
- The neutralized mixture is serially diluted, and each dilution is used to infect host cell monolayers in a 96-well plate.

- The plates are incubated for several days, and the cytopathic effect (CPE) is observed to determine the viral titer.

d. Calculation of Virucidal Activity: The reduction in viral titer is calculated as the difference in the \log_{10} of the viral titer between the virus control and the test sample. A disinfectant is typically considered to have virucidal activity if it demonstrates at least a 4- \log_{10} reduction (99.99%) in the viral titer.^[7]

Quantitative Carrier Test for Surfaces (based on ASTM E1053)

This test evaluates the efficacy of a disinfectant on a hard, non-porous surface.

a. Carrier Preparation: Sterile carriers (e.g., stainless steel or glass discs) are used as the test surface.

b. Inoculation of Carriers:

- A known titer of the test virus, mixed with an organic soil load (e.g., fetal bovine serum), is applied to the surface of each carrier.
- The inoculated carriers are dried under controlled conditions (e.g., at room temperature in a biosafety cabinet).

c. Test Procedure:

- The dried, inoculated carriers are exposed to the disinfectant product according to the manufacturer's instructions (e.g., spraying, wiping, or immersion) for a specified contact time.
- After the contact time, the carrier is transferred to a neutralization solution to stop the disinfectant's activity.
- The virus is recovered from the carrier surface by scraping or vortexing.

d. Virus Quantification: The recovered virus suspension is serially diluted and titrated on host cells to determine the remaining infectious virus.

e. Calculation of Virucidal Efficacy: The \log_{10} reduction in viral titer is calculated by comparing the viral titer from the treated carriers to that from control carriers (treated with a placebo, such as water or saline). For a product to be considered virucidal for surfaces, the U.S. EPA generally requires a ≥ 3 - \log_{10} reduction in the viral titer.[1]

Visualizations

Signaling Pathways and Experimental Workflows

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